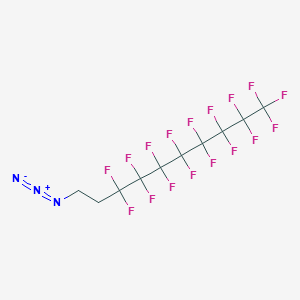![molecular formula C17H13N3 B14292934 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 124080-67-7](/img/structure/B14292934.png)
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring The presence of a methyl group at the 8th position and a phenyl group at the 1st position further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through several methods. One common approach involves the Friedländer condensation, where anthranilaldehyde or its derivatives react with o-aminoacetophenones and appropriate pyrazolones . Another method includes multicomponent reactions, which offer a more straightforward and efficient route to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the pyrazoloquinoline ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline include other pyrazoloquinolines and related heterocyclic compounds such as pyrazolopyridines and naphthyridines .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the methyl and phenyl groups at specific positions can affect its reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
124080-67-7 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
8-methyl-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-5-7-13-10-14-11-18-20(17(14)19-16(12)13)15-8-3-2-4-9-15/h2-11H,1H3 |
Clave InChI |
CYASQLLUOLFKIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C3C=NN(C3=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
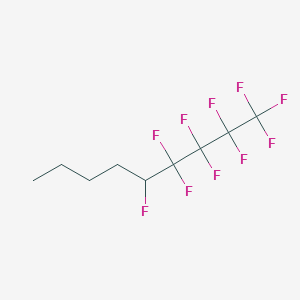
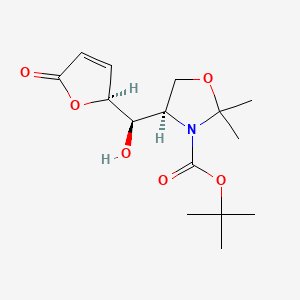
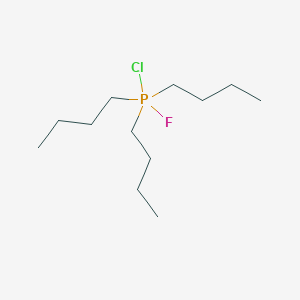

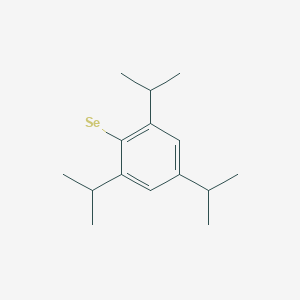
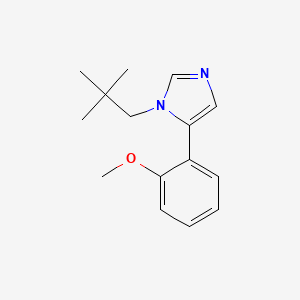

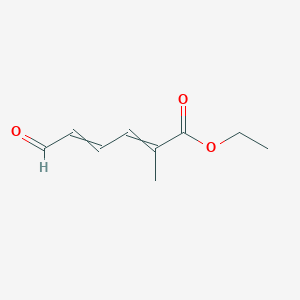
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)

